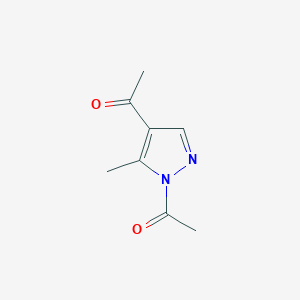![molecular formula C16H15N5OS B065810 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone CAS No. 185628-24-4](/img/structure/B65810.png)
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone is a complex organic compound with the molecular formula C16H15N5OS . This compound is notable for its unique structure, which includes a pteridine ring system substituted with an amino group, a methylthio group, and a phenylpropanone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route may include:
Formation of the Pteridine Ring: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.
Introduction of the Methylthio Group: This step often involves the use of methylthiolating agents like methyl iodide in the presence of a base.
Amino Group Addition: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylpropanone Moiety: This is typically done through a Friedel-Crafts acylation reaction using phenylpropanone and an acid chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone involves its interaction with various molecular targets and pathways. The pteridine ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through the inhibition of specific enzymes involved in metabolic pathways or through binding to receptors that regulate cellular processes.
Comparison with Similar Compounds
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone can be compared with other pteridine derivatives, such as:
Methotrexate: A well-known pteridine derivative used as an anticancer and immunosuppressive agent.
Tetrahydrobiopterin: A naturally occurring pteridine involved in the synthesis of neurotransmitters.
Folic Acid: Another pteridine derivative essential for DNA synthesis and repair.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pteridine derivatives.
Properties
IUPAC Name |
1-(4-amino-2-methylsulfanylpteridin-7-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-23-16-20-14(17)13-15(21-16)19-11(9-18-13)12(22)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPFANCEZYHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=CN=C2C(=N1)N)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402910 |
Source


|
| Record name | 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185628-24-4 |
Source


|
| Record name | 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)



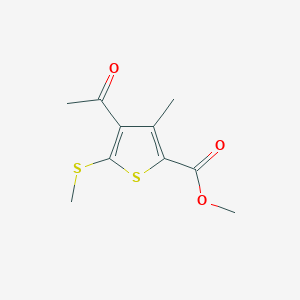
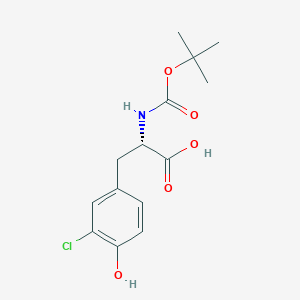
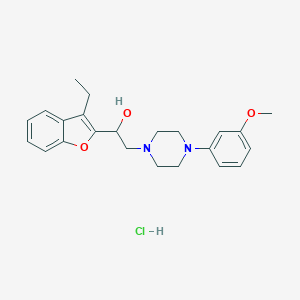
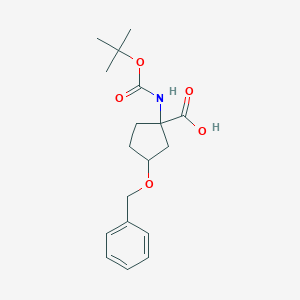

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

![5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
